![molecular formula C7H6FIO B6230651 2-fluoro-1-iodo-3-methoxybenzene CAS No. 1080673-30-8](/img/no-structure.png)
2-fluoro-1-iodo-3-methoxybenzene
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Overview
Description
“2-fluoro-1-iodo-3-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of “2-fluoro-1-iodo-3-methoxybenzene” and similar compounds can be achieved through nucleophilic aromatic substitution with sodium methoxide . This reaction provides good to excellent yields of desired methoxylated products . Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yielded methoxylated derivatives .Molecular Structure Analysis
The molecular structure of “2-fluoro-1-iodo-3-methoxybenzene” consists of a benzene ring with fluorine, iodine, and methoxy functional groups attached to it . The exact mass of the molecule is 251.94474 g/mol .Chemical Reactions Analysis
The chemical reactions involving “2-fluoro-1-iodo-3-methoxybenzene” are typically electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-1-iodo-3-methoxybenzene” include a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų .Scientific Research Applications
1. Conformational Analysis
- Conformation of α,α,α-Trifluoroanisoles : The proton and fluorine NMR spectra of samples containing compounds similar to 2-fluoro-1-iodo-3-methoxybenzene were studied. These studies help understand the molecular conformation and rotational potential about bonds in such molecules (Barnes et al., 1989).
2. Chemical Synthesis and Reactions
- Copper(I)-Catalyzed Arylation of Amines : Research indicates that compounds like 2-fluoro-1-iodo-3-methoxybenzene can be involved in copper(I)-catalyzed arylation reactions, showcasing their potential in synthetic organic chemistry (Averin et al., 2017).
3. Molecular Ordering in Liquid Crystals
- Ordering of Smectogens in Liquid Crystals : Studies on molecular ordering of smectogenic compounds provide insights into the behavior of liquid crystals under various conditions. This research can be extrapolated to understanding similar compounds like 2-fluoro-1-iodo-3-methoxybenzene (Ojha, 2005).
4. Crystallographic Studies
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand molecular interactions and stability. Such studies provide a foundation for understanding the crystallography of 2-fluoro-1-iodo-3-methoxybenzene (Saeed et al., 2009).
5. Reaction Mechanisms and Ion Formation
- Formation of Unusual Ions : Research into the reaction mechanisms of similar compounds has led to the discovery of novel ions and provides insights into the chemical reactivity of 2-fluoro-1-iodo-3-methoxybenzene (Dahlke & Kass, 1992).
6. Photophysical Properties
- Fluorogenic Aldehydes in Aldol Reactions : The study of fluorogenic aldehydes in monitoring aldol reactions offers information on the photophysical properties of related fluorinated compounds (Guo & Tanaka, 2009).
Mechanism of Action
The mechanism of action for the reactions involving “2-fluoro-1-iodo-3-methoxybenzene” is based on the principles of electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the final product .
Safety and Hazards
Future Directions
The synthesis of “2-fluoro-1-iodo-3-methoxybenzene” and similar compounds is of interest in the field of organic chemistry, particularly in the synthesis of polychlorinated biphenyls (PCBs) derivatives . Future research may focus on optimizing the synthesis process and exploring the potential applications of these compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-iodo-3-methoxybenzene involves the introduction of a fluorine atom and an iodine atom onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "fluorine gas", "iodine", "catalyst (e.g. copper(I) iodide)" ], "Reaction": [ "Bromination of 3-methoxybenzene using bromine and a catalyst (e.g. iron(III) bromide) to form 2-bromo-3-methoxybenzene", "Substitution of the bromine atom with a fluorine atom using fluorine gas and a catalyst (e.g. silver(I) fluoride) to form 2-fluoro-3-methoxybenzene", "Iodination of 2-fluoro-3-methoxybenzene using iodine and a catalyst (e.g. copper(I) iodide) to form 2-fluoro-1-iodo-3-methoxybenzene" ] } | |
CAS RN |
1080673-30-8 |
Product Name |
2-fluoro-1-iodo-3-methoxybenzene |
Molecular Formula |
C7H6FIO |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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